(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one
Description
The compound (E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one (hereafter referred to as the "target compound") is a chalcone-thiazole hybrid with a molecular formula of C₁₄H₁₃ClN₂OS and an approximate molecular weight of 292.5 g/mol (calculated from structural data) . It features a thiazole ring substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 3. Such hybrids are explored for their inhibitory effects on enzymes like DNA gyrase B and Leishmania arginase (LiARG) .
Properties
IUPAC Name |
(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-6-4-5-7-12(11)16/h4-9H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLGZRMGCHJGFL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324737 | |
| Record name | (E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-33-5 | |
| Record name | (E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
(a) Positional Isomerism of Chlorophenyl Substituents
- Target Compound : 2-(2-Chlorophenyl)-4-methyl-thiazol-5-yl.
- Analog: (E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one (MW: 292.78 g/mol) . The 4-chlorophenyl analog (vs. 2-chlorophenyl) alters steric and electronic interactions.
(b) Amino Group Modifications on Thiazole
- Ethylamino Derivatives: Example: (2E)-3-(2-Chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one (Activity: 48.9; pIC₅₀: 7.31) . Replacing dimethylamino with ethylamino reduces electron-donating capacity but introduces a longer alkyl chain, which may affect solubility and membrane permeability.
Variations in the Propenone Moiety
(a) Aryl Substituents
- 4-Methoxyphenyl Analog: (E)-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one (MW: 369.87 g/mol) .
- 4-Toluidino Analog: (E)-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one (CAS: 478041-05-3) . The toluidino group introduces bulkiness and aromaticity, which may influence binding affinity and selectivity.
(b) Heterocyclic Substituents
- Furan Derivative: (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (MW: 241.29 g/mol) .
DNA Gyrase B Inhibition
- Target Compound : Predicted to inhibit DNA gyrase B via α,β-unsaturated ketone-mediated covalent interactions and thiazole-mediated hydrophobic binding .
- Ethylamino Derivatives: Compounds like (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-fluorophenyl)prop-2-en-1-one (pIC₅₀: 7.29) show moderate activity, suggesting that smaller alkyl groups on the thiazole may reduce efficacy compared to dimethylamino .
Physicochemical Properties and Computational Insights
Molecular Dynamics and Docking
- AutoDock Studies : The target compound’s docking scores are likely comparable to analogs like (2E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, which adopts a planar conformation for optimal enzyme binding .
- Multiwfn Analysis: Electron localization function (ELF) studies suggest that the dimethylamino group enhances charge transfer, stabilizing interactions with catalytic residues .
Data Table: Key Structural and Activity Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

